Cas no 189628-39-5 (3-Fluoro-5-methylbenzaldehyde)

3-Fluoro-5-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-5-methylbenzaldehyde
- Benzaldehyde, 3-fluoro-5-methyl- (9CI)
- 5-fluoro-3-methylbenzaldehyde
- 5-Fluoro-m-tolualdehyde
- Benzaldehyde,3-fluoro-5-methyl
- Benzaldehyde, 3-fluoro-5-Methyl-
- 5-Fluoro-m-tolualdehyde, 3-Fluoro-5-formyltoluene
- 3-fluoro-5-methyl-benzaldehyde
- Benzaldehyde,3-fluoro-5-methyl-
- PubChem1455
- KSC540C8B
- 3-Methyl-5-fluorobenzaldehyde
- XXPITUUQKCGWNR-UHFFFAOYSA-N
- SBB064351
- CL8329
- CM11973
- AB13319
- AM61393
- AS01470
- TRA007
- Z1255439109
- DTXSID50380940
- AKOS005063836
- Benzaldehyde,3-fluoro-5-methyl-(9CI)
- EN300-1165947
- SY041315
- 189628-39-5
- PS-9080
- CS-W014362
- SCHEMBL698784
- MFCD03094315
- AC-3846
- DS-2065
- 3-fluoro-5-methylbenzaldehyde, AldrichCPR
- A21274
- FT-0602510
- 5-Methyl-3-fluorobenzaldehyde
-
- MDL: MFCD03094315
- インチ: 1S/C8H7FO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
- InChIKey: XXPITUUQKCGWNR-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=O)C([H])=C(C([H])([H])[H])C=1[H]
計算された属性
- せいみつぶんしりょう: 138.04800
- どういたいしつりょう: 138.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.136
- ふってん: 198 ºC
- フラッシュポイント: 79 ºC
- 屈折率: 1.5175
- PSA: 17.07000
- LogP: 1.94660
- かんど: Air Sensitive
3-Fluoro-5-methylbenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - ちょぞうじょうけん:Inert atmosphere,2-8°C
3-Fluoro-5-methylbenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-Fluoro-5-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014000090-1g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 97% | 1g |
$1460.20 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016385-5g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 97% | 5g |
¥257 | 2024-05-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F76370-1g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 97% | 1g |
¥88.0 | 2023-09-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0561-25g |
3-Fluoro-5-methyl-benzaldehyde |
189628-39-5 | 96% | 25g |
¥21709.89 | 2025-01-21 | |
TRC | F598118-50mg |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 50mg |
$ 65.00 | 2022-06-04 | ||
Chemenu | CM184480-25g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 95+% | 25g |
$299 | 2021-06-16 | |
Fluorochem | 208858-1g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 97% | 1g |
£23.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024557-5g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 96% | 5g |
¥343.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024557-10g |
3-Fluoro-5-methylbenzaldehyde |
189628-39-5 | 96% | 10g |
¥858.00 | 2023-11-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26648-1g |
3-Fluoro-5-methylbenzaldehyde, 97% |
189628-39-5 | 97% | 1g |
¥3556.00 | 2023-03-01 |
3-Fluoro-5-methylbenzaldehyde 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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2. Book reviews
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
3-Fluoro-5-methylbenzaldehydeに関する追加情報
Introduction to 3-Fluoro-5-methylbenzaldehyde (CAS No. 189628-39-5)
3-Fluoro-5-methylbenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 189628-39-5, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a valuable asset in medicinal chemistry and industrial applications.
The structural motif of 3-fluoro-5-methylbenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, coupled with an aldehyde functional group at the 1-position. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in its utility as a building block for more complex structures.
In recent years, the demand for fluorinated compounds in drug development has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. 3-Fluoro-5-methylbenzaldehyde exemplifies this trend, as it provides a synthetic pathway to access fluorinated heterocycles and other pharmacophores essential for modern medicinal chemistry.
One of the most compelling applications of 3-fluoro-5-methylbenzaldehyde is in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine atom at the 3-position can modulate the electronic properties of the aromatic ring, influencing both the reactivity of the aldehyde group and the overall binding interactions with biological targets. For instance, studies have demonstrated that fluorinated benzaldehydes can serve as precursors to potent inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways associated with diseases such as leukemia and rheumatoid arthritis.
Furthermore, 3-fluoro-5-methylbenzaldehyde has been utilized in the development of antiviral agents. The aldehyde functionality allows for further derivatization into Schiff bases or heterocyclic compounds that exhibit inhibitory activity against viral proteases and polymerases. Recent research has highlighted its role in synthesizing novel fluoroquinolone analogs, which are being explored for their potential to overcome antibiotic resistance mechanisms.
The agrochemical industry also benefits from 3-fluoro-5-methylbenzaldehyde, where it is employed in creating advanced pesticides and herbicides. The presence of both fluorine and methyl substituents enhances the bioactivity of these compounds by improving their lipophilicity and resistance to degradation in environmental conditions. This makes them more effective at lower concentrations while minimizing ecological impact.
Synthetic methodologies for preparing 3-fluoro-5-methylbenzaldehyde have evolved significantly over the past decade. Traditional approaches often involve Friedel-Crafts acylation followed by selective fluorination, but newer methods leverage transition metal catalysis to achieve higher yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have enabled efficient introduction of fluorine atoms into aromatic systems, streamlining the synthesis process.
The role of computational chemistry in optimizing derivatives of 3-fluoro-5-methylbenzaldehyde cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy before experimental validation. This accelerates drug discovery pipelines by identifying promising candidates early in the development process.
In conclusion,3-fluoro-5-methylbenzaldehyde (CAS No. 189628-39-5) represents a critical intermediate in modern chemical synthesis, particularly within pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications across multiple therapeutic areas, underscoring its importance as a synthetic scaffold for innovative drug development.
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